molecular formula C9H12F2N2O2 B1499746 tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate CAS No. 1031926-85-8

tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate

Cat. No.: B1499746
CAS No.: 1031926-85-8
M. Wt: 218.2 g/mol
InChI Key: KJNNIOHVDURKIR-UHFFFAOYSA-N
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Description

“tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate” is a chemical compound with the molecular formula C9H12F2N2O2 . It has an average mass of 218.201 Da and a mono-isotopic mass of 218.086685 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H12F2N2O2 . This indicates that the molecule is composed of 9 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms.

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

A study by M. Ober et al. (2004) discusses the importance of a structurally related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This work highlights the compound's role in synthesizing nucleotide analogues, suggesting potential applications in the development of antiviral and anticancer drugs (Ober et al., 2004).

Synthesis of Spirocyclopropanated Analogues of Insecticides

Farina Brackmann et al. (2005) explored the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. The study demonstrates a key step in the synthesis process, offering insights into novel approaches for developing more effective insecticides (Brackmann et al., 2005).

Cyclizative Atmospheric CO2 Fixation

Y. Takeda et al. (2012) reported a cyclizative atmospheric CO2 fixation method using tert-butyl hypoiodite (t-BuOI) with unsaturated amines, leading to cyclic carbamates. This innovative approach highlights the potential of utilizing atmospheric CO2 in synthesizing valuable carbamate compounds, contributing to carbon capture and utilization strategies (Takeda et al., 2012).

Strong Blue Emissive Nanofibers

Jiabao Sun et al. (2015) discovered that benzothizole-modified tert-butyl carbazole derivatives could form strong blue emissive nanofibers, suggesting their use as fluorescent sensory materials for detecting volatile acid vapors. This research opens new avenues for the development of chemosensors and materials for environmental monitoring (Sun et al., 2015).

Boc-Protected Amines via Curtius Rearrangement

H. Lebel and Olivier Leogane (2005) described a mild and efficient method for synthesizing tert-butyl carbamate protected amines through a one-pot Curtius rearrangement. This method provides a versatile way to access protected amino acids, demonstrating the compound's utility in peptide and protein chemistry (Lebel & Leogane, 2005).

Properties

IUPAC Name

tert-butyl N-(1-cyano-2,2-difluorocyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-7(2,3)15-6(14)13-8(5-12)4-9(8,10)11/h4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNNIOHVDURKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669806
Record name tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031926-85-8
Record name tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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